
Valeric acid
Overview
Description
Valeric acid (pentanoic acid, C₅H₁₀O₂) is a straight-chain alkyl carboxylic acid with a pungent odor, naturally occurring in valerian root (Valeriana officinalis) and produced via microbial fermentation of dietary fiber . It serves as a precursor for esters used in perfumes, cosmetics, and food additives (e.g., ethyl valerate) due to their fruity aromas . Therapeutically, this compound exhibits anticancer properties, particularly in liver cancer, by acting as a histone deacetylase (HDAC) inhibitor . It also modulates γ-aminobutyric acid (GABA) receptors, influencing neurological functions such as anxiety and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrolytic Oxidation: N-Valeric Acid can also be synthesized by the electrolytic oxidation of n-amyl alcohol.
Formic Acid Reaction: Another method involves the reaction of formic acid with 1-butene to form N-Valeric Acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Valeric Acid can undergo oxidation reactions to form various products, including valeric anhydride.
Reduction: Reduction of N-Valeric Acid can yield primary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Major Products:
Oxidation: Valeric anhydride
Reduction: Primary alcohols
Esterification: Esters like ethyl valerate and pentyl valerate
Scientific Research Applications
Pharmaceutical Applications
Valeric Acid as a Drug Component
This compound is utilized in the pharmaceutical industry primarily through its esters, known as valerates. These compounds enhance the solubility and bioavailability of certain steroid drugs. Notable examples include:
- Betamethasone Valerate : Used to treat inflammatory skin conditions such as eczema and psoriasis.
- Estradiol Valerate : A form of estrogen used in hormone replacement therapy.
These valerate forms improve drug stability and therapeutic efficacy by increasing absorption rates in the body .
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective properties. It has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, making it a potential candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. In animal models, this compound treatment resulted in reduced levels of amyloid beta (Aβ) biomarkers associated with Alzheimer's disease .
Gastrointestinal Health
This compound plays a crucial role in maintaining gastrointestinal (GI) health. It serves as an energy source for intestinal microbiota, promoting a healthy gut environment. Research indicates that this compound supplementation can enhance tissue integrity and improve survival rates in irradiated mice, suggesting its protective effects against radiation-induced GI damage .
Anti-Cancer Properties
This compound has demonstrated anti-cancer activity through its role as a histone deacetylase (HDAC) inhibitor. This mechanism is significant in cancer therapy as HDAC inhibitors can reactivate silenced tumor suppressor genes. Preclinical studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Anti-Diabetic and Anti-Inflammatory Effects
Research indicates that this compound exhibits anti-diabetic properties by improving insulin sensitivity and glucose metabolism. Additionally, it has anti-inflammatory effects that may benefit conditions linked to chronic inflammation, such as metabolic syndrome .
Industrial Applications
This compound is also gaining traction in industrial applications, particularly in the synthesis of biodegradable polymers and bioplastics. Its incorporation into polyhydroxyalkanoates (PHAs) enhances the properties of these materials, making them suitable for various applications including packaging and biomedical devices .
Data Table: Summary of this compound Applications
Application Area | Specific Uses | Mechanism/Benefits |
---|---|---|
Pharmaceuticals | Betamethasone valerate, Estradiol valerate | Improved solubility and bioavailability |
Neuroprotection | Treatment for Alzheimer's and Parkinson's | Reduces oxidative stress and inflammation |
Gastrointestinal Health | GI protection during radiation therapy | Enhances tissue integrity |
Cancer Treatment | HDAC inhibition | Induces apoptosis in cancer cells |
Industrial Applications | Biodegradable plastics | Enhances properties of PHAs |
Case Studies
- Alzheimer's Disease Model : A study involving rats induced with Alzheimer's showed that this compound treatment significantly reduced Aβ levels compared to control groups treated with standard drugs like piracetam .
- Neuroprotective Study : In vitro studies demonstrated that this compound could suppress microglial activation and oxidative stress markers in dopaminergic neurons exposed to toxins, highlighting its potential for neurodegenerative disease therapies .
- Radiation Protection Study : Research on mice exposed to high doses of radiation revealed that this compound supplementation improved survival rates and maintained GI health, showcasing its protective role against radiation-induced damage .
Mechanism of Action
N-Valeric Acid exerts its effects through various molecular targets and pathways. It can modulate brain function and has been shown to play a role in the initiation and progression of Alzheimer’s disease by affecting the gut microbiome and increasing the expression of pro-inflammatory cytokines . Additionally, it has antimicrobial properties and is used as a food preservative .
Comparison with Similar Compounds
Structural and Chemical Properties
Valeric acid belongs to the short-chain fatty acid (SCFA) family, differing from analogs in carbon chain length and branching:
Compound | Formula | Chain Length | Branching | Key Features |
---|---|---|---|---|
Acetic acid | C₂H₄O₂ | C2 | No | Primary component of vinegar |
Propionic acid | C₃H₆O₂ | C3 | No | Inhibits mold; used in food preservation |
Butyric acid | C₄H₈O₂ | C4 | No | Colon cancer prevention; rancid odor |
This compound | C₅H₁₀O₂ | C5 | No | HDAC inhibition; GABA modulation |
Isothis compound | C₅H₁₀O₂ | C5 | Yes | Branched isomer; strong cheesy odor |
Caproic acid | C₆H₁₂O₂ | C6 | No | Goat-like odor; used in biofuels |
This compound’s straight-chain structure enhances its solubility in polar solvents compared to branched isomers like isothis compound, which exhibits higher volatility . Unlike butyric acid, this compound lacks significant colon cancer-preventive effects but shows broader anticancer activity in liver and prostate cancers .
Metabolic and Health Impacts
- Cholesterol Metabolism: this compound suppresses hepatic cholesterol synthesis, unlike butyric acid, which promotes gut health via colonocyte energy provision .
- Inflammatory Diseases : this compound levels are reduced in Crohn’s disease but restored by fecal microbiota transplantation, highlighting its anti-inflammatory role .
Biological Activity
Valeric acid, a short-chain fatty acid (SCFA), has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its neuroprotective effects, influence on gut microbiota, and role in metabolic processes. We will also present relevant data tables and case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
This compound (pentanoic acid) is a five-carbon saturated fatty acid with the chemical formula . It is naturally found in various plant species and is produced by gut microbiota during the fermentation of dietary fibers.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).
Case Study: this compound in Parkinson's Disease Models
A study investigated the effects of this compound on dopaminergic neurons in a rotenone-induced PD model. Key findings included:
- Reduction of Oxidative Stress : this compound administration significantly increased antioxidant enzyme levels (catalase, glutathione, and superoxide dismutase) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .
- Anti-inflammatory Mechanisms : this compound diminished the production of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and MMP-9, suggesting its role in mitigating neuroinflammation .
- Inhibition of α-Synuclein Aggregation : Treatment with this compound led to a significant decrease in α-synuclein protein levels in the substantia nigra pars compacta, indicating potential protective effects against neuronal death .
Influence on Gut Microbiota
This compound plays a crucial role in gut health by modulating the gut microbiota composition. It has been shown to impact cognitive functions and neuroinflammation through its interaction with gut bacteria.
Case Study: this compound and Cognitive Function Post-Surgery
A study examined the effects of this compound on cognitive function in mice undergoing surgery. Key observations included:
- Impairment of Learning and Memory : this compound administration post-surgery exacerbated neuroinflammation and impaired cognitive performance in learning tasks compared to control groups .
- Gut Microbiota Alteration : Surgery-induced increases in this compound were linked to dysbiosis, suggesting that maintaining balanced gut microbiota could mitigate cognitive decline .
Metabolic Effects
This compound has been identified as a significant metabolite influencing various metabolic pathways.
Table 1: Association Between this compound and Bone Mineral Density (BMD)
Parameter | Value | p-value |
---|---|---|
Regression Coefficient (β) | 0.044 | 0.017 |
Sample Size | 500 |
This table illustrates the positive association between this compound levels and bone mineral density, indicating its potential role in bone health .
This compound exerts its biological effects through several mechanisms:
- Histone Deacetylase Inhibition : Similar to butyric acid, this compound functions as a potent inhibitor of histone deacetylases (HDACs), influencing gene expression related to inflammation and cellular metabolism .
- Microbial Production : this compound is produced by specific gut bacteria such as Oscillibacter valericigenes and Megasphaera elsdenii, which may contribute to its beneficial effects on host health .
Q & A
Basic Research Questions
Q. What are the validated methods for detecting and quantifying valeric acid in complex biological matrices?
this compound can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, a validated LC-MS/MS method achieved retention time repeatability with %RSD ≤0.29% for this compound in serum, using isotope-labeled internal standards for calibration . Sample preparation typically involves derivatization (e.g., esterification) to enhance volatility for GC-MS or acidification followed by solid-phase extraction for LC-MS. Ensure method validation includes recovery studies (93–114% for serum) and matrix effect assessments .
Q. How can microbial fermentation processes be optimized for this compound production?
this compound is synthesized via anaerobic fermentation by bacteria like Clostridium spp. Key parameters include:
- Substrate selection : Use lignocellulosic biomass (e.g., corn stover) for cost-effective carbon sources.
- pH control : Maintain pH 5.5–6.0 to favor acidogenic pathways.
- Co-culture systems : Pair acid-producing bacteria with methanogens to prevent product inhibition . Table 1 summarizes optimal fermentation conditions:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 37–40°C | Maximizes bacterial activity |
Hydraulic Retention Time | 48–72 hrs | Balances production and inhibition |
C/N Ratio | 20–25 | Enhances substrate utilization |
Advanced Research Questions
Q. How can contradictory data on this compound’s role in neurological health be resolved?
Studies report conflicting results: this compound increased in stroke patients (2.0 ± 1.1 μmol/g feces vs. 1.3 ± 1.1 μmol/g in controls) , yet its esters show neuroprotective effects in vitro. To address contradictions:
- Controlled replication : Standardize sample types (e.g., serum vs. fecal) and patient cohorts (e.g., age, diet).
- Mechanistic studies : Use in vitro blood-brain barrier models to assess permeability and dose-dependent effects.
- Meta-analysis : Pool data from heterogeneous studies to identify confounding variables (e.g., gut microbiota composition) .
Q. What experimental designs are suitable for optimizing this compound extraction in multi-analyte systems?
Definitive Screening Design (DSD) is effective for multi-factor optimization. For example, a DSD with 18 runs evaluated factors like pH, solvent polarity, and temperature to maximize this compound recovery from wine matrices. Response surface methodology (RSM) identified pH 2.5 and 40°C as optimal, achieving 98% recovery . Include robustness testing (e.g., ±10% factor variation) to ensure reproducibility.
Q. How do impurities like 2-ethyl this compound (EVA) impact pharmaceutical applications of this compound derivatives?
EVA and similar impurities in sodium valproate synthesis can alter drug pharmacokinetics. Control strategies include:
- Chromatographic monitoring : Use HPLC with UV detection (λ = 210 nm) to track impurities at <0.1% thresholds.
- Process optimization : Adjust reaction time/temperature to minimize byproducts during esterification .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC₅₀ values.
- Multivariate analysis : Use PCA or PLS to correlate this compound levels with metabolic outcomes (e.g., inflammation markers like CRP) .
Q. How can this compound’s adsorption properties be studied for environmental applications?
- Isotherm models : Apply Langmuir or Freundlich equations to quantify adsorption on porous sorbents.
- Kinetic studies : Monitor uptake over time using batch reactors; this compound’s high water solubility (≈4.7 g/L) facilitates rapid equilibration .
Properties
IUPAC Name |
pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | valeric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Valeric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt) | |
Record name | Pentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021655 | |
Record name | Pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentanoic acid | |
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Record name | n-Pentanoic acid | |
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Record name | Valeric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
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Record name | VALERIC ACID | |
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Record name | Valeric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
365 °F at 760 mmHg (NTP, 1992), 186-187 °C | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Valeric Acid | |
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URL | https://www.drugbank.ca/drugs/DB02406 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c. | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Pentanoic acid | |
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URL | https://haz-map.com/Agents/3492 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Valeric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02406 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
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Record name | Valeric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Valeric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940 | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Valeric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-PENTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02 | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Pentanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3492 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... Pentanoate was metabolized to a greater extent than octanoate and did not inhibit growth. Pentanoate inhibited acetate utilization in both the inner mitochondrial and peroxisomal compartments as indicated by a reduction in the incorporation of label from [1-14-C]acetate into lipids and into CO2, but there was no difference in oxidation of [2-14-C]pyruvate when pentanoate was the fatty acid substrate as compared to octanoate. Glyconeogenesis was inhibited when pentanoate was substituted for octanoate. ... The effects of 4-pentenoic acid were essentially the same whether octanoate or pentanoate was the fatty acid substrate, i.e. inhibition of glyconeogenesis from all labeled substrates and inhibition of [2-14-C]pyruvate oxidation. | |
Record name | n-PENTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
109-52-4 | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Valeric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valeric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZK92PJM7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | n-PENTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valeric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-30.1 °F (NTP, 1992), -34.5 °C, -34 °C | |
Record name | PENTANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1683 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Valeric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | n-PENTANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valeric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VALERIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.